molecular formula C17H17Cl2N3O2 B12815074 Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- CAS No. 1135192-33-4

Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)-

Cat. No.: B12815074
CAS No.: 1135192-33-4
M. Wt: 366.2 g/mol
InChI Key: UZVFCQFALGLBHY-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- is a synthetic organic compound known for its applications in various scientific fields This compound is characterized by the presence of a benzoic acid moiety linked to a bis(2-chloroethyl)amino group through an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- typically involves the following steps:

    Diazotization: The starting material, 4-(bis(2-chloroethyl)amino)aniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with benzoic acid under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvents like tetrahydrofuran (THF) are often used to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can replace the chloroethyl groups under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- involves its ability to form covalent bonds with DNA. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking of DNA strands. This prevents DNA replication and transcription, ultimately causing cell death. This mechanism is similar to that of other nitrogen mustards used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: Another nitrogen mustard used in chemotherapy.

    Melphalan: A nitrogen mustard used to treat multiple myeloma and ovarian cancer.

    Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.

Uniqueness

Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- is unique due to its azo linkage, which imparts distinct chemical and physical properties.

Properties

CAS No.

1135192-33-4

Molecular Formula

C17H17Cl2N3O2

Molecular Weight

366.2 g/mol

IUPAC Name

2-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]benzoic acid

InChI

InChI=1S/C17H17Cl2N3O2/c18-9-11-22(12-10-19)14-7-5-13(6-8-14)20-21-16-4-2-1-3-15(16)17(23)24/h1-8H,9-12H2,(H,23,24)

InChI Key

UZVFCQFALGLBHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCCl)CCCl

Origin of Product

United States

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